molecular formula C9H15NO2 B049403 (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid CAS No. 145438-94-4

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid

Cat. No.: B049403
CAS No.: 145438-94-4
M. Wt: 169.22 g/mol
InChI Key: CQYBNXGHMBNGCG-CSMHCCOUSA-N
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Chemical Reactions Analysis

Types of Reactions

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

Investigation of Neurotransmitter Systems

In neuroscience, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid is employed to study neurotransmitter systems. Its structural characteristics allow researchers to explore its effects on neurological disorders and potential treatments .

Example Application: Neurotransmitter Modulation

Research has indicated that derivatives of this compound can modulate neurotransmitter release and receptor activity, providing insights into conditions such as depression and anxiety .

Polymer Chemistry

Enhancement of Material Properties

The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and thermal stability. This application is particularly relevant in industries such as packaging and automotive manufacturing .

Property Before Addition After Addition
Tensile StrengthX MPaY MPa
Thermal StabilityZ °CW °C

Agrochemicals

Development of Safer Pesticides

In agrochemical formulations, this compound contributes to creating more effective and environmentally friendly pesticides and herbicides. Its ability to enhance bioactivity while reducing toxicity makes it a valuable component in sustainable agriculture practices .

Biochemical Assays

Studying Enzyme Activity

Researchers utilize this compound in biochemical assays to investigate enzyme activities and metabolic pathways. This application is critical for developing innovative solutions in biotechnology .

Example Study: Enzyme Kinetics

A study employed this compound to analyze enzyme kinetics in metabolic pathways related to drug metabolism .

Mechanism of Action

The mechanism of action of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral centers make it valuable in asymmetric synthesis and drug development, where stereochemistry plays a crucial role in the efficacy and safety of pharmaceutical agents .

Biological Activity

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is a bicyclic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly the angiotensin-converting enzyme (ACE) inhibitors Perindopril and Trandolapril. This article explores its biological activity, including its mechanisms of action, pharmacological significance, and potential therapeutic applications.

  • Molecular Formula : C9H15NO2
  • Molar Mass : 171.23 g/mol
  • CAS Number : 87679-37-6

The primary biological activity of this compound is linked to its role as a precursor in the synthesis of ACE inhibitors. ACE inhibitors function by blocking the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. This mechanism is critical in managing hypertension and heart failure.

Pharmacological Significance

  • ACE Inhibition :
    • The compound is integral to the production of Trandolapril and Perindopril, both of which exhibit significant antihypertensive effects. Studies have shown that these drugs effectively lower blood pressure and improve cardiac function in patients with heart failure .
  • Antiviral Potential :
    • Recent research has indicated that derivatives of indole-2-carboxylic acids exhibit antiviral properties, particularly against HIV-1 integrase. Although this compound itself has not been directly tested for antiviral activity, its structural analogs demonstrate promising inhibitory effects on viral replication .

Synthesis and Analytical Methods

The synthesis of this compound has been optimized through various methods to ensure high purity and yield. High-performance liquid chromatography (HPLC) has been employed for the quantification and separation of this compound from its isomers. The HPLC method developed allows for the reliable determination of stereochemical purity essential for pharmaceutical applications .

Table 1: HPLC Method Parameters

ParameterValue
Mobile Phase10 mM Potassium dihydrogen phosphate buffer
Flow Rate1.5 mL/min
Column Temperature35°C
Injection Volume10 µL

Case Studies

  • Trandolapril Synthesis :
    • A study demonstrated that using this compound as a starting material resulted in a final product with a purity exceeding 99%, confirming its suitability for pharmaceutical manufacturing .
  • Antihypertensive Efficacy :
    • Clinical trials involving Trandolapril have shown significant reductions in systolic and diastolic blood pressure among hypertensive patients, validating the biological activity derived from this compound .

Future Directions

Research continues to explore the potential modifications of this compound to enhance its biological activity. Structural optimizations may lead to new derivatives with improved pharmacological profiles or additional therapeutic applications beyond hypertension management.

Properties

IUPAC Name

(2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYBNXGHMBNGCG-CSMHCCOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@H](C1)C[C@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427049
Record name (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145438-94-4
Record name (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145438-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-2-carboxylic acid, octahydro-, (2S,3aR,7aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
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(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
Customer
Q & A

Q1: What are the different synthetic routes used to prepare (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid?

A1: Several synthetic approaches have been explored to prepare this chiral molecule:

  • From 3-chloro-2-aminopropionic acid methyl ester hydrochloride: This method utilizes a multistep approach, involving the reaction of 3-chloro-2-aminopropionic acid methyl ester hydrochloride with methylbenzene and acetyl chloride to yield 3-chloro-2-acetyl amino-propionic acid methyl ester hydrochloride. [] This intermediate is then reacted with DMF and 1-pyrrole cyclohexene to form 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid. Subsequent steps involve esterification, asymmetric hydrogenation, and hydrolysis to obtain the desired this compound. []
  • From cyclohexene and chloramine: This method starts with the reaction of readily available cyclohexene and chloramine to produce cyclohexane aziridine. [] This aziridine undergoes ring-opening with a Grignard reagent followed by cyclization and deprotection steps to ultimately yield the target compound. []

Q2: What are the challenges associated with the synthesis of this compound?

A2: One of the major challenges in the synthesis of this compound is achieving high stereoselectivity. As a chiral molecule, it exists in various stereoisomeric forms, but only the (2S,3aR,7aS) isomer is desired for the synthesis of Trandolapril. [] This necessitates the use of stereospecific reactions or effective chiral resolution techniques to obtain the desired isomer with high purity.

Q3: How does the structure of this compound relate to its use as a Trandolapril intermediate?

A3: this compound provides the structural backbone for Trandolapril. [] During Trandolapril synthesis, this carboxylic acid moiety reacts with N- [1- (S) - ethoxycarbonyl-3-phenylpropyl]-L-alanine N- carboxyanhydride to form the final drug molecule. [] This specific stereochemistry of the carboxylic acid is crucial for the biological activity of Trandolapril as an ACE inhibitor.

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